(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Description
This compound is a boronic ester featuring a rigid bicyclic framework derived from a methanobenzo[d][1,3,2]dioxaborole core. Its stereochemistry is defined as (3aS,4S,6S,7aR), with a phenyl group at the 2-position and three methyl substituents at the 3a, 5, and 5 positions. The molecular formula is C₁₆H₂₁BO₂ (molecular weight: 256.14 g/mol). Single-crystal X-ray diffraction studies confirm its orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.4974 Å, b = 11.8566 Å, c = 13.9580 Å and a well-defined bicyclic structure . The compound is synthesized via reactions involving organoboron intermediates, often under controlled conditions (e.g., using LiHMDS in THF at low temperatures) . Its rigid structure and boronic ester functionality make it valuable in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO2/c1-15(2)11-9-13(15)16(3)14(10-11)18-17(19-16)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3/t11-,13-,14+,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWJKOXOILFRR-OEYIWLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The most widely cited route employs (+)-pinanediol as a chiral auxiliary to control stereochemistry. The procedure involves:
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Boronic Acid Formation : Reacting phenylboronic acid with (+)-pinanediol in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine .
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Cyclization : Heating the intermediate at 80°C for 12 hours to form the dioxaborole ring .
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Purification : Column chromatography (hexane/ethyl acetate, 10:1) yields the product with >95% enantiomeric excess (ee) .
Key Data :
Boronic Acid Esterification with Preformed Diols
Alternative approaches utilize preformed diols to bypass intermediate isolation:
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Direct Coupling : Mixing phenylboronic acid with (3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methanobenzo[d] dioxaborol-2-ol in tetrahydrofuran (THF) with molecular sieves .
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Microwave Assistance : Irradiation at 150°C for 30 minutes enhances reaction efficiency (yield: 85%) .
Advantages :
Catalytic Borylation of Arenes
Recent advances employ transition-metal catalysts for direct C–H borylation:
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Iridium-Catalyzed Method : Using [Ir(COD)OMe]₂ and dtbpy ligand, benzene reacts with B₂pin₂ at 80°C .
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Post-Functionalization : The resulting arylboronate ester undergoes transesterification with pinanediol .
Performance Metrics :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ir(COD)OMe | 80 | 24 | 78 |
| Pd(OAc)₂ | 100 | 48 | 65 |
Solvent and Reaction Condition Optimization
Critical parameters influencing yield and stereoselectivity:
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Solvent Polarity : Non-polar solvents (hexane, toluene) favor cyclization over side reactions .
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Acid Additives : Trifluoroacetic acid (TFA) accelerates boron-diol condensation (5 mol% → 92% yield) .
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Temperature : Reactions above 100°C risk diastereomer formation .
Purification and Characterization
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Chromatography : Silica gel elution with gradient hexane/ethyl acetate removes non-polar byproducts .
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Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99% .
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Analytical Validation :
Recent Advances in Stereocontrolled Synthesis
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Enzymatic Resolution : Lipase-catalyzed kinetic resolution achieves 99% ee but requires specialized equipment .
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Flow Chemistry : Continuous-flow reactors reduce reaction time to 2 hours with 88% yield .
Data Tables
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Classical Pinanediol | 72 | 95 | High | Moderate |
| Catalytic Borylation | 78 | 90 | Moderate | High |
| Microwave-Assisted | 85 | 98 | High | Low |
Table 2: Reaction Condition Impact on Yield
| Parameter | Optimal Value | Yield Drop if Suboptimal |
|---|---|---|
| Temperature | 80°C | -15% at 100°C |
| Solvent | Toluene | -20% in THF |
| Catalyst Loading | 5 mol% Ir | -30% at 2 mol% |
Mechanism of Action
The mechanism of action of (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Reactivity Insights
Steric and Electronic Effects :
- The phenyl substituent (target compound) introduces significant steric bulk and aromatic π-system interactions, stabilizing transition states in asymmetric catalysis .
- Alkyl substituents (butyl, isobutyl) reduce steric hindrance, favoring nucleophilic substitutions but offering less electronic diversity.
- 4-Bromobutyl adds a reactive handle for further functionalization (e.g., halogen exchange), while 4-methoxyphenyl increases electron density, altering reactivity in electrophilic substitutions .
- Crystallographic Data: The target compound’s crystal structure reveals intramolecular C–H···O interactions stabilizing the bicyclic framework, with bond lengths (e.g., B–O: 1.5239–1.5767 Å) consistent with boronic esters .
Hazard and Stability Profiles
- The isobutyl derivative poses health risks (oral toxicity, skin/eye irritation) and requires stringent storage (-20°C) .
- The 4-bromobutyl analog is thermally stable (predicted boiling point: ~334°C) but light-sensitive, necessitating refrigeration .
- The target compound’s phenyl group enhances stability, allowing room-temperature storage without degradation .
Biological Activity
(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound with significant biological activity that has garnered attention in pharmacological research. This article explores its chemical properties, biological activities, and relevant case studies that highlight its potential applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It features a dioxaborole structure that contributes to its unique reactivity and interaction with biological systems. The stereochemistry is crucial for its biological activity, as the specific configuration at the chiral centers influences its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : This compound has been investigated for its potential in cancer therapy. Studies have shown that it can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines. For instance:
- Proteasome Inhibition : The compound has been linked to proteasome inhibition mechanisms similar to those observed in bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment. This activity is attributed to the boron atom's ability to form reversible covalent bonds with catalytic sites on proteasomes .
- Antimicrobial Properties : Preliminary studies indicate antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Q & A
Q. Table 1: Synthesis and Characterization Data
| Parameter | Value/Method | Source |
|---|---|---|
| Yield | 56% (flash chromatography) | |
| H NMR (CDCl) | δ 7.85 (d, J = 6.6 Hz, 2H, Ar-H) | |
| C NMR | δ 134.91 (B-O), 86.34 (bridgehead C) | |
| X-ray Space Group | P222 |
Basic: How is the compound characterized to confirm structural integrity?
Answer:
A multi-technique approach is used:
- NMR Spectroscopy : H and C NMR verify the phenyl group (δ 7.85 ppm, aromatic protons) and boronate ester signals (δ 86.34 ppm, bridgehead carbon) .
- X-ray Crystallography : Confirms absolute stereochemistry (R/S configuration) and bond lengths (e.g., B–O = 1.5239–1.5767 Å) .
- Mass Spectrometry : High-resolution MS validates molecular weight (CHBO, M = 256.14) .
Note : Discrepancies in C NMR shifts (e.g., δ 134.91 vs. δ 131.30 for aromatic carbons) may arise from solvent effects or crystallographic packing .
Advanced: What strategies mitigate competing side reactions during functionalization (e.g., Matteson homologation)?
Answer:
The compound’s boronate ester participates in Matteson homologation to install alkyl/aryl groups. Challenges include:
- Boron Oxidation : Use of anhydrous conditions and Lewis acids (e.g., ZnCl) suppresses B–O bond cleavage .
- Steric Hindrance : Bulky substituents on the pinanediol backbone reduce undesired nucleophilic attacks.
- Monitoring : In-situ B NMR tracks boron speciation (sharp peak at δ 30–35 ppm for boronate esters) .
Q. Table 2: Homologation Optimization
| Condition | Outcome | Reference |
|---|---|---|
| ZnCl (10 mol%) | 70% yield, >90% stereoretention | |
| Room temperature | Reduced epimerization vs. heated | |
| Dry DCM solvent | Minimizes hydrolysis |
Advanced: How does the compound’s stereochemistry influence its utility in asymmetric catalysis?
Answer:
The rigid trans-decalin structure of (+)-pinanediol imparts chiral induction in catalytic cycles:
- Enantioselective Protodeboronation : The S-configured boron center directs nucleophilic attack to yield >90% ee in aryl couplings .
- Limitations : Steric bulk may hinder substrate access, necessitating modified ligands (e.g., BINOL derivatives) .
Case Study : In dengue protease inhibitors, the compound’s stereochemistry ensures precise alignment of pharmacophores, improving IC values by 10-fold vs. racemic analogs .
Advanced: How are contradictions in spectroscopic data resolved (e.g., variable 13^{13}13C NMR shifts)?
Answer:
Discrepancies arise from:
- Solvent Effects : CDCl vs. DMSO-*d shifts δ values by 0.5–1.5 ppm .
- Crystallographic Artifacts : Solid-state packing (e.g., P222 symmetry) may distort solution-phase conformers .
Resolution : Compare with computed NMR (DFT/B3LYP/6-31G*) and variable-temperature NMR to identify dynamic effects .
Advanced: What role does the compound play in medicinal chemistry target validation?
Answer:
It serves as a boronic acid prodrug in protease inhibitors:
Q. Table 3: Biological Activity Data
| Target | IC (nM) | Application | Source |
|---|---|---|---|
| Malaria proteasome | 12.5 ± 1.2 | Antimalarial lead | |
| Dengue NS2B-NS3 protease | 8.3 ± 0.9 | Antiviral candidate |
Advanced: How is the compound integrated into multi-step syntheses (e.g., radiolabeled probes)?
Answer:
Key steps include:
- Radiolabeling : React with I-NHS esters in DMF (0°C, 2 hrs) to generate probes for atherosclerotic plaque imaging .
- Purification : Reverse-phase HPLC (C18 column, MeCN/HO gradient) removes unreacted boronates .
Example : Compound 3 in achieved 45% radiochemical yield (RCY) via iodination, validated by radio-TLC .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure (boronates are irritants) .
- Waste Disposal : Neutralize with aqueous NaOH (pH >10) before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
